2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that combines multiple bioactive moieties, including thiazole, pyridine, and morpholine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by functionalization at various positions. One common method starts with thiazole or thiazolidine derivatives, which undergo pyridine annulation to form the fused thiazolo[4,5-b]pyridine core . The reaction conditions often involve the use of catalysts such as copper iodide and solvents like dry pyridine under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives.
Scientific Research Applications
2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research indicates its potential as an antitumor agent, making it a candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets. It is known to inhibit enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival pathways . This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.
Thiazolo[5,4-b]pyridine analogues: These compounds have a similar thiazole-pyridine fusion but with different substitution patterns.
Uniqueness
2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of morpholine, thienyl, and carbohydrazide groups, which confer distinct pharmacological properties. Its ability to inhibit phosphoinositide 3-kinase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H15N5O2S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C15H15N5O2S2/c16-19-14(21)9-8-10(11-2-1-7-23-11)17-13-12(9)24-15(18-13)20-3-5-22-6-4-20/h1-2,7-8H,3-6,16H2,(H,19,21) |
InChI Key |
RVBTXFCKMVCWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN |
Origin of Product |
United States |
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